
Teicoplanin A2-3
Descripción general
Descripción
Teicoplanin A2-3 is a teicoplanin A2 that has decanoyl as the variable N-acyl group. It has a role as a bacterial metabolite.
This compound is a natural product found in Actinoplanes teichomyceticus with data available.
Lipoglycopeptide antibiotic from Actinoplanes teichomyceticus active against gram-positive bacteria. It consists of five major components each with a different fatty acid moiety.
Actividad Biológica
Teicoplanin A2-3 is a glycopeptide antibiotic derived from Actinoplanes teichomyceticus, primarily used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococci. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, therapeutic efficacy, and clinical implications.
This compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing the polymerization necessary for cell wall formation. This action leads to cell lysis and death in susceptible bacteria. The structural similarity between teicoplanin and vancomycin allows both antibiotics to target similar bacterial pathways, although teicoplanin has a more complex structure that may confer additional benefits in certain clinical scenarios .
Pharmacodynamics
The pharmacokinetics of this compound are characterized by:
- Bioavailability : Approximately 90% when administered intramuscularly; poorly absorbed orally.
- Protein Binding : High protein binding (90-95%), which affects its distribution and therapeutic efficacy.
- Half-life : Ranges from 70 to 100 hours, allowing for less frequent dosing compared to other antibiotics .
Therapeutic Efficacy
This compound has demonstrated significant efficacy in treating various infections. A study analyzing plasma concentrations in hospitalized patients revealed that nearly half of the patients had sub-optimal levels (<10 mg/L), indicating a need for careful monitoring and adjustment of dosing regimens. The recommended loading dose is three 400 mg doses administered every 12 hours, followed by daily maintenance doses .
Case Studies and Clinical Applications
- MRSA Infections : Teicoplanin has been effectively used in treating MRSA infections, showing comparable efficacy to vancomycin but with a lower incidence of nephrotoxicity. In one clinical study involving patients with complicated infections, teicoplanin achieved therapeutic levels in 66% of those receiving the loading dose compared to only 20% in those who did not .
- Bone Infections : The therapeutic plasma concentration for bone infections typically ranges from 10 to 30 mg/L. Studies indicate that teicoplanin maintains high efficacy in bone tissue, making it suitable for treating osteomyelitis caused by resistant strains .
Table 1: Summary of Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | ~90% (IM administration) |
Protein Binding | 90-95% |
Half-life | 70-100 hours |
Therapeutic Range | 10-30 mg/L |
Table 2: Clinical Efficacy Data from Patient Studies
Study Type | Patients Analyzed | Optimal Concentrations Achieved (%) |
---|---|---|
Retrospective Analysis | 61 | 52.5% |
MRSA Treatment | Varied | Up to 66% with loading doses |
Bone Infection Treatment | Varied | Effective at therapeutic levels |
Aplicaciones Científicas De Investigación
Clinical Applications
Teicoplanin A2-3 is predominantly utilized in the treatment of serious infections caused by resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. Its clinical applications include:
- Therapeutic Drug Monitoring (TDM) : TDM is essential for optimizing dosages and ensuring therapeutic efficacy while minimizing toxicity. A high-performance liquid chromatography-ultraviolet (HPLC-UV) method has been developed to quantify teicoplanin concentrations in human plasma, facilitating routine clinical practice for monitoring patients receiving teicoplanin therapy . The method demonstrated a wide linearity range (7.8–500 mg/L), making it suitable for various clinical scenarios.
- Individualized Treatment : Given that only unbound teicoplanin is pharmacologically active, assays measuring both total and unbound concentrations are critical. A validated UPLC-MS/MS method has been established to quantify these levels in human serum, allowing for precise dose optimization and better management of patient care . This method has shown accuracy and precision in measuring concentrations across a wide range of patient samples.
Analytical Methods
The development of reliable analytical methods for measuring teicoplanin concentrations is crucial for its effective use in clinical settings. Key methods include:
- HPLC Techniques : Various HPLC-based methods have been validated for the determination of teicoplanin plasma concentrations. These methods typically involve using specific columns and mobile phases tailored to separate the different isoforms of teicoplanin effectively . For instance, a study reported a linearity range of 3.125 to 100 µg/mL with acceptable accuracy and precision across multiple testing centers.
- UPLC-MS/MS Methodology : The UPLC-MS/MS method allows for rapid quantification of both total and unbound teicoplanin, with an impressive turnaround time of approximately 5.5 minutes per sample. This method facilitates better pharmacological research and clinical application by providing accurate measurements necessary for individualized patient care .
Research Findings
Recent studies have expanded our understanding of this compound's interactions and effectiveness:
- Comparative Studies : Research comparing the hydrodynamic properties and interactions of teicoplanin with ocular mucins has shown promising results that could lead to novel applications in ophthalmology . Understanding these interactions is essential for developing new formulations or delivery systems that enhance therapeutic efficacy.
- Interlaboratory Consistency : An interlaboratory study demonstrated excellent agreement among different centers using standardized HPLC methods for measuring teicoplanin levels, reinforcing the reliability of these assays in diverse clinical settings . This consistency is vital for ensuring quality control in therapeutic drug monitoring.
Summary Table of Key Applications
Application Area | Description | Method Used |
---|---|---|
Clinical Treatment | Treats severe infections caused by Gram-positive bacteria, especially MRSA | IV administration |
Therapeutic Drug Monitoring | Quantifies drug levels in plasma to optimize dosing | HPLC-UV, UPLC-MS/MS |
Individualized Therapy | Measures unbound vs total drug concentrations for better patient management | UPLC-MS/MS |
Research | Studies on drug interactions and potential new applications | Various analytical methods |
Propiedades
IUPAC Name |
(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H97Cl2N9O33/c1-3-4-5-6-7-8-9-10-60(108)94-68-74(113)71(110)58(32-101)129-87(68)132-78-55-26-40-27-56(78)126-52-18-14-38(24-47(52)90)77(131-86-67(92-34(2)103)73(112)70(109)57(31-100)128-86)69-84(121)98-66(85(122)123)45-29-42(105)30-54(127-88-76(115)75(114)72(111)59(33-102)130-88)61(45)44-23-37(13-15-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-21-41(104)28-43(22-39)124-53-25-36(12-16-50(53)107)62(91)80(117)93-48(79(116)95-64)20-35-11-17-51(125-55)46(89)19-35/h11-19,21-30,48,57-59,62-77,86-88,100-102,104-107,109-115H,3-10,20,31-33,91H2,1-2H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123)/t48-,57-,58-,59-,62-,63-,64+,65-,66+,67-,68-,69+,70-,71-,72-,73-,74-,75+,76+,77-,86+,87+,88+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNLLBUOHPVGFT-PKMGYIMSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H97Cl2N9O33 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70872357 | |
Record name | Teichomycin A2 factor 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70872357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1879.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91032-36-9 | |
Record name | Teicoplanin A2-3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091032369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Teichomycin A2 factor 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70872357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEICOPLANIN A2-3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LN24Z7AMM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.